molecular formula C20H23N3O3S B2538333 2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 898433-57-3

2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No. B2538333
CAS RN: 898433-57-3
M. Wt: 385.48
InChI Key: DGMHEEYRKJUALA-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The compound was synthesized by reacting with certain substances under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. The compound’s piperidine ring can be modified to create novel pharmaceutical agents. Researchers have explored its potential as a scaffold for designing drugs targeting specific receptors or enzymes. For instance, the synthesis of 2-amino-4-(1-piperidine) pyridine derivatives led to a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which shows promise in cancer therapy .

Antimicrobial Activity

The compound’s structural features make it an interesting candidate for antimicrobial studies. Researchers have synthesized piperazine analogs with potent antiproliferative activity against various tumors, including colon, prostate, breast, lung, and leukemia. These compounds have also demonstrated tumor suppression in small-animal models .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) (MMPP), a derivative of our compound, has been investigated for its anti-inflammatory effects. It inhibits the production of nitric oxide (NO) and hydrogen peroxide (H2O2) in synoviocytes, suggesting potential therapeutic applications in inflammatory conditions .

Mechanochemical Synthesis

The compound can be prepared via mechanochemical processes, as demonstrated in the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone . Such methods offer advantages in terms of efficiency and sustainability .

Other Applications

Beyond the mentioned fields, researchers continue to explore the compound’s properties. Molecular modeling studies have provided insights into its interactions with biological targets, aiding drug design and optimization .

Mechanism of Action

The reduced inhibition of EML4-ALK by certain compounds compared to that of others could be attributed to the attenuation of the interaction between these compounds and the hinge moiety in ALK .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-14-13-16(7-8-19(14)26-2)27(24,25)23-11-9-15(10-12-23)20-21-17-5-3-4-6-18(17)22-20/h3-8,13,15H,9-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMHEEYRKJUALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

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